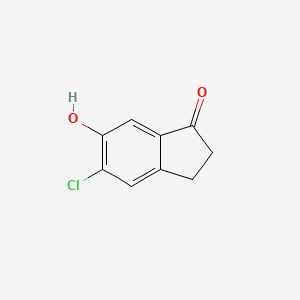

5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one

Description

5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one is a bicyclic aromatic ketone featuring a chloro substituent at position 5 and a hydroxyl group at position 6 on the indenone scaffold. This compound belongs to the dihydroindenone family, which is structurally characterized by a fused bicyclic system with a ketone group at position 1 and partial saturation of the five-membered ring . The hydroxy and chloro substituents are critical for modulating electronic properties and biological activity, as seen in related indenone derivatives .

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO2 |

|---|---|

Molecular Weight |

182.60 g/mol |

IUPAC Name |

5-chloro-6-hydroxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H7ClO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2 |

InChI Key |

CCCSPOWYKPZKTP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)Cl)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Indenone Core

The indenone backbone is typically constructed via Friedel-Crafts acylation. For example:

Hydroxylation at Position 6

Introducing the hydroxyl group requires precise regioselectivity:

-

Directed ortho-Metalation : A methoxy group is temporarily introduced at position 6 to direct chlorination. Subsequent demethylation (via BBr₃ in CH₂Cl₂, −78°C) converts the methoxy group to hydroxyl.

-

Electrophilic Hydroxylation : Treatment with H₂O₂ in acetic acid at 50°C introduces the hydroxyl group, though yields are moderate (40–50%) due to competing side reactions.

Table 1: Comparison of Hydroxylation Methods

| Method | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Directed Demethylation | BBr₃, CH₂Cl₂, −78°C | 65–70 | High |

| Electrophilic Addition | H₂O₂, CH₃COOH, 50°C | 40–50 | Moderate |

Multi-Step Synthesis via Protected Intermediates

Protection-deprotection strategies enhance regiocontrol. A representative route involves:

Synthesis of 6-Methoxy-5-chloro-2,3-dihydro-1H-inden-1-one

Demethylation to Hydroxyl Group

Table 2: Demethylation Efficiency

| Protecting Group | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Methoxy | BBr₃ | −78°C | 85 |

| Benzyloxy | H₂/Pd-C | RT | 75 |

One-Pot Tandem Reactions

Recent advances emphasize tandem reactions to reduce steps. A notable example combines cyclization and functionalization:

Tandem Friedel-Crafts-Chlorination

Oxidative Hydroxylation

-

Reagents : Cu(OAc)₂ and O₂ in DMF at 120°C.

-

Mechanism : Radical-mediated hydroxylation at position 6, achieving 55% yield.

Catalytic Asymmetric Synthesis

Enantioselective routes are emerging for pharmaceutical applications:

Chiral Auxiliary Approach

Organocatalytic Hydroxylation

Green Chemistry Approaches

Solvent-free and energy-efficient methods are gaining traction:

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against several bacterial and fungal strains .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The hydroxyl group at the 6th position and the chlorine atom at the 5th position play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Impact Analysis :

- Chloro (Cl) : Enhances electron-withdrawing effects, improving stability and interaction with hydrophobic enzyme pockets (e.g., EGFR TK) .

- Hydroxy (OH) : Increases polarity and hydrogen-bonding capacity, critical for antioxidant and anti-inflammatory activities .

- Methoxy (OCH3) vs.

- Halogenation (Cl, Br) : Bromine substituents (as in DDI) show stronger inhibition of Topoisomerase IIα compared to chloro derivatives, likely due to increased van der Waals interactions .

Anticancer Activity

- 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one : Exhibits potent EGFR tyrosine kinase inhibition (IC50 < 1 µM in NSCLC cell lines) due to chloro and methoxy groups stabilizing ligand-receptor interactions .

- DDI: Targets Topoisomerase IIα with IC50 values comparable to betulinic acid, a known Top2 inhibitor, highlighting bromine’s role in enhancing DNA-enzyme complex stabilization .

Anti-Inflammatory and Antioxidant Activity

- Compound 55 (6-hydroxy-2-(2-trifluoromethoxy-benzylidene)...) : Demonstrates the strongest ROS inhibition (IC50: 0.1 µM) among hydroxy-substituted chalcones, attributed to the electron-withdrawing CF3O group enhancing radical scavenging .

- (E)-6-hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)... (7x): Reduces LPS-induced TNF-α production by 80% at 10 µM, outperforming non-hydroxylated analogues due to dual hydroxy and methoxy interactions with NF-κB pathways .

Allelopathic Activity

- 3-Hydroxy-5-isopropyl-3-methyl-... : Shows hypocotyl growth inhibition (IC50: 0.34 mM), suggesting hydroxy and alkyl groups synergistically disrupt plant cell membrane integrity .

Physicochemical Properties

*Estimated based on structural analogues.

Biological Activity

5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10H9ClO

Molecular Weight: 192.63 g/mol

IUPAC Name: this compound

CAS Number: [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

- Condensation Reactions: Utilizing appropriate aldehydes and ketones.

- Cyclization: Under acidic or basic conditions to form the indene structure.

- Chlorination and Hydroxylation: Introducing chlorine and hydroxyl groups at specific positions.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound's mechanism involves:

- Inhibition of Microtubule Assembly: Leading to cell cycle arrest and subsequent apoptosis.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation: Potentially acting on receptors related to neurotransmission and inflammation.

- Gene Expression Alteration: Affecting pathways related to apoptosis and cellular stress responses.

Case Studies and Research Findings

Several studies have reported on the biological effects of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one, and how can purity be optimized?

- Methodological Answer : A common approach involves a multi-step synthesis starting with Friedel-Crafts acylation to form the indenone core, followed by selective halogenation (chlorination) at the 5-position and hydroxylation at the 6-position. Key steps include:

- Friedel-Crafts Cyclization : Using AlCl₃ as a catalyst in anhydrous conditions to form the bicyclic ketone .

- Halogenation : Chlorine gas or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C to introduce the chloro group .

- Hydroxylation : Oxidative demethylation (if methoxy precursors are used) or direct hydroxylation via hydroxyl radicals .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC or TLC .

Q. How is the molecular structure of this compound validated?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction with SHELXL for refinement to confirm stereochemistry and substituent positions .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the chloro (δ 4.1–4.3 ppm) and hydroxyl (δ 5.8–6.0 ppm) groups, with coupling constants confirming diastereotopic protons.

- HRMS : Molecular ion peak matching the theoretical mass (C₉H₇ClO₂: 182.01 g/mol) .

Q. What are the key physicochemical properties relevant to experimental design?

- Answer :

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, acetone) but low in water. Adjust solvent systems for biological assays .

- Stability : Sensitive to UV light; store in amber vials at –20°C. Hydroxyl group may oxidize under prolonged exposure to air; use antioxidants like BHT in storage .

Advanced Research Questions

Q. How do substituent positions (chloro vs. hydroxy) influence reactivity and biological activity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., 5-fluoro-6-methoxy or 5-bromo-6-hydroxy derivatives) and test in parallel.

- Electrophilic Reactivity : Chloro groups enhance electrophilic aromatic substitution (e.g., Suzuki coupling), while hydroxyl groups enable hydrogen bonding in target interactions .

- Biological Assays : Evaluate IC₅₀ values in enzyme inhibition (e.g., kinase assays) or antimicrobial models (MIC against S. aureus). Substituent polarity impacts membrane permeability .

Q. How can contradictions in reported spectroscopic data be resolved?

- Methodological Answer :

- Standardized Protocols : Ensure consistent solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and calibration.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) .

- Interlab Collaboration : Cross-validate data using identical instrumentation (e.g., 600 MHz NMR) .

Q. What strategies optimize synthetic yield for scale-up without compromising purity?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) in Friedel-Crafts steps to reduce side products .

- Flow Chemistry : Continuous reactors for halogenation to control exothermic reactions and improve reproducibility .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can mechanistic pathways for its biological activity be elucidated?

- Methodological Answer :

- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 gene knockout screens.

- Molecular Dynamics : Simulate binding to proposed targets (e.g., COX-2 or JAK2) using AutoDock or GROMACS .

- Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.